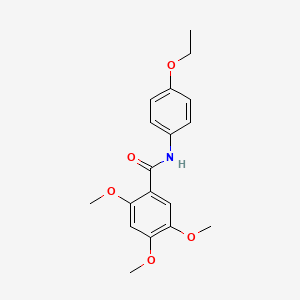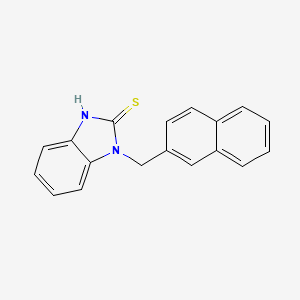
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Furthermore, it has been found to have antitumor properties, which may help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is its broad range of pharmacological activities. This makes it a versatile compound that can be used to investigate a variety of biological processes. Additionally, it has been found to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one of the main limitations of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on these results.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of cardiovascular disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to reduce inflammation in the body, which is a key factor in the development of cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole and to identify new potential applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole involves the reaction of 4-methoxybenzyl chloride with propylamine in the presence of a base to form the intermediate 4-methoxybenzylpropylamine. This intermediate is then reacted with o-phenylenediamine in the presence of a catalyst to form the final product, 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKOXCFOWUQLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)




